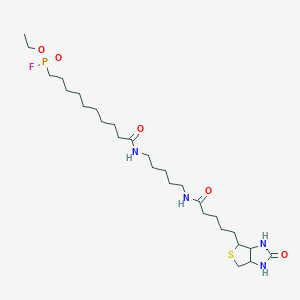

FP-Biotin

Beschreibung

Eigenschaften

IUPAC Name |

10-[ethoxy(fluoro)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50FN4O5PS/c1-2-37-38(28,36)20-14-7-5-3-4-6-9-16-24(33)29-18-12-8-13-19-30-25(34)17-11-10-15-23-26-22(21-39-23)31-27(35)32-26/h22-23,26H,2-21H2,1H3,(H,29,33)(H,30,34)(H2,31,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFSFLGSUTZFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCC(=O)NCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50FN4O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647213 | |

| Record name | Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259270-28-5 | |

| Record name | Ethyl {10-oxo-10-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]decyl}phosphonofluoridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Identity of FP-Biotin: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Fluorescein-Biotin and Fluorophosphonate-Biotin.

The term "FP-Biotin" is colloquially used to refer to two distinct yet powerful molecular tools in biomedical research and drug discovery: Fluorescein-Biotin and Fluorophosphonate-Biotin . This guide elucidates the core mechanisms, experimental protocols, and key applications of both molecules, providing a comprehensive resource for their effective utilization.

Part 1: Fluorescein-Biotin (A Fluorescent Probe for Binding Assays)

Fluorescein-Biotin is a bifunctional molecule that conjugates the fluorescent dye fluorescein (B123965) with biotin (B1667282), a vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This reagent is a cornerstone of various binding assays, particularly fluorescence polarization (FP) and fluorescence quenching assays.

Core Mechanism of Action

The functionality of Fluorescein-Biotin hinges on the change in its fluorescent properties upon binding to avidin or streptavidin.[1][2] When unbound and in solution, Fluorescein-Biotin tumbles rapidly, leading to a depolarization of emitted light when excited with polarized light. Upon binding to the much larger avidin or streptavidin protein, the rotational motion of the complex slows down significantly. This reduced tumbling results in a higher degree of polarization of the emitted light. This principle forms the basis of fluorescence polarization assays.[3]

Additionally, the fluorescence of fluorescein is significantly quenched upon binding to avidin or streptavidin.[4] This phenomenon is utilized in fluorescence quenching assays to quantify biotin-binding sites.[5][6]

Key Applications

-

Quantification of Biotin and Biotin-Binding Proteins: Fluorescein-Biotin is widely used to determine the concentration of biotin, avidin, or streptavidin in a sample.[3]

-

High-Throughput Screening (HTS): The simplicity and homogeneous nature of FP assays make them ideal for screening large compound libraries for molecules that can disrupt biotin-avidin interactions.

-

Diagnostics: The high sensitivity of these assays allows for the detection of biotin or biotinylated molecules in complex biological samples.[7]

Experimental Protocol: Fluorescence Polarization Assay for Avidin Quantification

This protocol outlines a typical experiment to determine the concentration of avidin using Fluorescein-Biotin.

Materials:

-

Fluorescein-Biotin (e.g., Biotin-4-Fluorescein)

-

Avidin

-

Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Black, non-binding microplate (e.g., 96-well or 384-well)

-

Fluorescence plate reader with polarization filters

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Fluorescein-Biotin (e.g., 1 mM in DMSO).

-

Prepare a working solution of Fluorescein-Biotin (e.g., 10 nM) in Assay Buffer.

-

Prepare a series of avidin standards of known concentrations in Assay Buffer.

-

Prepare the unknown avidin sample in Assay Buffer.

-

-

Assay Setup:

-

Add a fixed volume of the Fluorescein-Biotin working solution to each well of the microplate.

-

Add varying concentrations of the avidin standards to different wells.

-

Add the unknown avidin sample to separate wells.

-

Include control wells containing only the Fluorescein-Biotin working solution (for minimum polarization) and wells with a saturating concentration of avidin (for maximum polarization).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., ~485 nm) and emission (e.g., ~520 nm) filters and polarizers.

-

-

Data Analysis:

-

The fluorescence polarization (P) is calculated by the instrument software.

-

Plot the polarization values of the standards against their concentrations to generate a standard curve.

-

Determine the concentration of the unknown sample by interpolating its polarization value on the standard curve.

-

Data Presentation

Table 1: Typical Data from a Fluorescein-Biotin Fluorescence Polarization Assay for Avidin Quantification

| Avidin Concentration (nM) | Fluorescence Polarization (mP) |

| 0 | 50 |

| 1 | 120 |

| 5 | 250 |

| 10 | 320 |

| 20 | 350 |

| 50 | 360 |

| 100 | 365 |

| Unknown | 285 |

Table 2: Quantitative Data on Fluorescence Quenching of Biotin-4-Fluorescein upon Binding to Streptavidin

| Molar Ratio (B4F:Streptavidin) | Fluorescence Quenching (%) |

| 1:1 | ~85 |

| 2:1 | ~86 |

| 3:1 | ~87 |

| 4:1 | ~88 |

Data adapted from literature.[5][8]

Visualization

References

- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 3. Profiling Serine Hydrolases in the Leishmania Host–Pathogen Interactome Using Cell‐Permeable Activity‐Based Fluorophosphonate Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biotin-4-Fluorescein Based Fluorescence Quenching Assay for Determination of Biotin Binding Capacity of Streptavidin Conjugated Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Biotin-4-fluorescein *CAS 1032732-74-3* | AAT Bioquest [aatbio.com]

FP-Biotin mechanism of action in serine hydrolase

An In-depth Technical Guide to the Mechanism of Action of FP-Biotin in Serine Hydrolases for Researchers, Scientists, and Drug Development Professionals.

Introduction

Serine hydrolases represent one of the largest and most diverse enzyme families in eukaryotes, playing critical roles in a myriad of physiological processes including digestion, blood coagulation, inflammation, and neurotransmission.[1][2] Given their involvement in numerous pathologies, they are a significant class of therapeutic targets. Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to study the functional state of these enzymes in their native biological context.[1] A cornerstone of ABPP for this enzyme class is the fluorophosphonate-biotin (FP-Biotin) probe, an active-site-directed chemical probe that enables the detection, enrichment, and identification of active serine hydrolases.[1][2][3]

This technical guide provides a comprehensive overview of the mechanism of action of FP-Biotin, detailed experimental protocols for its application, and quantitative data to support its use in research and drug development.

Core Mechanism of Action

FP-Biotin is an activity-based probe designed to irreversibly label the active site of serine hydrolases.[1] Its structure consists of two key components: a fluorophosphonate (FP) "warhead" and a biotin (B1667282) reporter tag, connected by a linker. The mechanism is highly selective for catalytically active serine hydrolases.[1][4]

The labeling reaction is a covalent modification of the catalytic serine residue within the enzyme's active site. The key steps are:

-

Nucleophilic Attack: The catalytically active serine residue, which is highly nucleophilic due to the enzyme's catalytic triad (B1167595) (Ser-His-Asp), attacks the electrophilic phosphorus atom of the fluorophosphonate group.

-

Covalent Bond Formation: This attack results in the formation of a stable, covalent phosphonate (B1237965) ester bond between the serine residue and the probe.

-

Irreversible Inhibition: The fluoride (B91410) ion is displaced as a leaving group, and the resulting covalent adduct is highly stable, leading to irreversible inhibition of the enzyme.[4]

This reaction is activity-dependent; FP-Biotin will not label serine hydrolases that are inactive, denatured, or have their active site occupied by an inhibitor.[1][4]

Quantitative Data

FP-Biotin enables the quantitative analysis of active serine hydrolase levels. The stoichiometric and irreversible binding allows for a direct correlation between the signal from the biotin tag and the amount of active enzyme.

Table 1: Linearity of Detection using FP-Biotin

This table summarizes the linear range of detection for different serine hydrolases using an FP-Biotin-based quantitative western blotting method. The data demonstrates a consistent and linear response across a defined concentration range for the tested enzymes.

| Enzyme | Linear Range (pmol/lane) | Correlation Coefficient (r²) |

| Human Carboxylesterase 1 (CES1) | 0.4 - 3.4 | > 0.99 |

| Butyrylcholinesterase | 0.4 - 3.4 | > 0.99 |

| Porcine Liver Esterase (PLE) | 0.4 - 3.4 | > 0.99 |

Data sourced from a study establishing a quantitative western blotting method for serine hydrolases.[5]

Table 2: Quantification of Recombinant Serine Hydrolase Expression

This table shows the application of the FP-Biotin quantitative method to determine the expression levels of recombinant carboxylesterase isozymes in the S9 fraction of HEK293 cell homogenates.

| Recombinant Enzyme | Expression Level (pmol / 5µg S9 protein) |

| Human CES1 | 2.51 ± 0.1 |

| Human CES2 | 1.63 ± 0.17 |

| Cynomolgus Macaque CES1 | 0.79 ± 0.09 |

| Cynomolgus Macaque CES2 | 1.37 ± 0.13 |

Data from the same quantitative analysis study, showcasing the method's utility in cellular expression systems.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments using FP-Biotin.

Protocol 1: Labeling of Serine Hydrolases in Complex Proteomes

This protocol describes the general procedure for labeling active serine hydrolases in tissue or cell lysates.

-

Sample Preparation:

-

Prepare cell or tissue lysates in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at a protein concentration of 1-2 µg/µL.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Labeling Reaction:

-

To a microcentrifuge tube, add 50 µL of the protein lysate (50-100 µg total protein).

-

Add FP-Biotin from a stock solution (e.g., 1 mM in DMSO) to a final concentration of 1-5 µM.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.

-

-

Quenching the Reaction:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Heat the sample at 95°C for 5 minutes to denature the proteins.

-

-

Analysis:

-

The labeled proteins are now ready for analysis by SDS-PAGE and Western blotting (Protocol 2).

-

Protocol 2: Detection by SDS-PAGE and Western Blotting

This protocol outlines the detection of FP-Biotin labeled proteins.

-

SDS-PAGE:

-

Load the quenched samples onto a polyacrylamide gel suitable for resolving the protein(s) of interest.

-

Run the gel according to standard procedures to separate the proteins by molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard Western blot transfer apparatus.

-

-

Blocking and Detection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Protocol 3: Enrichment of Labeled Proteins for Mass Spectrometry

This protocol is for the affinity purification of FP-Biotin labeled proteins for subsequent identification by mass spectrometry. A desthiobiotin-FP probe is often used for easier elution, but the principle is the same.

-

Labeling:

-

Label a larger amount of protein (e.g., 1 mg) as described in Protocol 1.

-

Stop the reaction by adding urea (B33335) to a final concentration of 5 M.

-

-

Affinity Capture:

-

Add streptavidin-agarose beads (or magnetic beads) to the labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, low salt buffer, and a final wash with a buffer compatible with digestion).

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

Add a protease (e.g., trypsin) and incubate overnight at 37°C to digest the captured proteins into peptides.

-

-

Peptide Elution and Analysis:

-

Collect the supernatant containing the digested peptides.

-

The peptides are then desalted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.

-

Visualizations

Experimental Workflow for Activity-Based Protein Profiling

The following diagram illustrates a typical workflow for both the identification and competitive profiling of serine hydrolases using FP-Biotin.

References

- 1. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling serine hydrolase activities in complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. A novel quantification method for serine hydrolases in cellular expression system using fluorophosphonate-biotin probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

An In-depth Technical Guide to Activity-Based Protein Profiling with FP-Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Activity-Based Protein Profiling (ABPP) utilizing the fluorophosphonate-biotin (FP-Biotin) probe. It covers the core principles of the technique, detailed experimental protocols, data analysis, and applications in functional proteomics and drug discovery.

Introduction to Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems. Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes that covalently modify the active sites of enzymes, providing a direct readout of their catalytic activity. This allows for the differentiation between active and inactive enzyme populations, offering valuable insights into enzyme regulation in health and disease.

The serine hydrolase superfamily is a large and diverse class of enzymes that play crucial roles in a wide range of physiological processes, including digestion, blood clotting, and neurotransmission. The development of broad-spectrum activity-based probes targeting this enzyme class has revolutionized the study of their function and has significant implications for drug development.

The FP-Biotin Probe: A Tool for Profiling Serine Hydrolases

A key tool in the ABPP of serine hydrolases is the fluorophosphonate-biotin (FP-Biotin) probe. This probe consists of two key components: a fluorophosphonate (FP) "warhead" and a biotin (B1667282) reporter tag. The FP group is an electrophilic moiety that specifically and irreversibly reacts with the highly conserved catalytic serine nucleophile present in the active site of serine hydrolases. This reaction is activity-dependent, meaning the probe only labels catalytically active enzymes. The biotin tag allows for the subsequent detection and enrichment of probe-labeled proteins using avidin-based affinity chromatography.

Experimental Workflows and Protocols

Successful implementation of FP-Biotin ABPP involves a series of well-defined steps, from sample preparation to data analysis. The general workflow is depicted below:

The Application of FP-Biotin in Proteomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Fluorophosphonate-Biotin (FP-Biotin) as a powerful tool in proteomics research. FP-Biotin is an activity-based probe (ABP) that has become indispensable for the identification, quantification, and functional characterization of a large and diverse class of enzymes known as serine hydrolases.[1][2][3][4] Its ability to covalently label the active site of these enzymes in complex biological samples makes it a superior tool for studying enzyme function in native environments.[1][3]

Core Principles of FP-Biotin in Activity-Based Protein Profiling (ABPP)

FP-Biotin is a chemical probe composed of two key functional moieties: a fluorophosphonate (FP) "warhead" and a biotin (B1667282) "handle".[4][5][6] The FP group is an electrophilic moiety that specifically targets and forms a stable covalent bond with the catalytic serine residue present in the active site of serine hydrolases.[2][4] This reaction is activity-dependent, meaning that the probe only labels catalytically active enzymes, providing a direct measure of their functional state rather than just their abundance.[1][3]

The biotin tag allows for the subsequent detection and enrichment of the labeled proteins.[1][4] Biotin's high affinity for streptavidin is exploited for the purification of FP-Biotin-labeled proteins from complex mixtures such as cell lysates or tissue homogenates.[2][5] This enrichment step is crucial for the subsequent identification and quantification of the target enzymes, typically by mass spectrometry.[2][7]

Key Applications in Proteomics and Drug Discovery

The unique properties of FP-Biotin have led to its widespread application in several areas of proteomics and drug development:

-

Enzyme Activity Profiling: FP-Biotin allows for the rapid and sensitive detection of numerous serine hydrolases in crude biological samples, revealing tissue-specific expression patterns and changes in enzyme activity under different physiological or pathological conditions.[1][3]

-

Target Identification and Validation: In drug discovery, FP-Biotin is used in competitive profiling experiments to identify the cellular targets of small molecule inhibitors.[4] By competing with the probe for binding to the active site of a serine hydrolase, an inhibitor's potency and selectivity can be assessed across the entire enzyme family.

-

Biomarker Discovery: The ability to profile changes in serine hydrolase activity makes FP-Biotin a valuable tool for identifying novel biomarkers for disease diagnosis and prognosis.[8]

-

Functional Enzyme Discovery: FP-Biotin has been instrumental in the discovery and functional characterization of previously unannotated serine hydrolases, contributing to a deeper understanding of their roles in biological processes.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of FP-Biotin in proteomics research.

| Parameter | Value | Source |

| Linearity of Detection (pmol/lane) | 0.4 - 3.4 | [2] |

| Recovery Rate (%) | 97.1 - 107.2 | [2] |

| Relative Standard Deviation (%) | 5.56 | [2] |

| FP-Biotin Labeling Concentration | 2 µM - 20 µM | [1][4][9] |

| Protein Concentration for Labeling | 1 mg/mL | [4][5][7] |

Table 1: Quantitative parameters for FP-Biotin-based serine hydrolase analysis.

Experimental Protocols

Labeling of Serine Hydrolases with FP-Biotin in Cell Lysates or Tissue Homogenates

This protocol describes the general procedure for labeling active serine hydrolases in a complex proteome.

Materials:

-

Cell lysate or tissue homogenate (1 mg/mL in a suitable buffer like Tris or PBS)

-

FP-Biotin stock solution (e.g., 1 mM in DMSO)

-

Tris buffer (50 mM, pH 8.0) or PBS

-

2x SDS-PAGE loading buffer

Procedure:

-

Prepare the protein sample to a final concentration of 1 mg/mL in the desired buffer.

-

Add FP-Biotin from the stock solution to the protein sample to a final concentration of 2-5 µM.[7][10]

-

Incubate the reaction mixture at room temperature (25°C) for 30-60 minutes.[1][4][5]

-

Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Heat the sample at 80-95°C for 5 minutes to denature the proteins.[1][9]

-

The labeled proteome is now ready for analysis by SDS-PAGE and Western blotting or for enrichment via pull-down assay.

Pull-Down Assay for Enrichment of FP-Biotin Labeled Proteins

This protocol outlines the enrichment of biotinylated proteins using streptavidin-conjugated beads.

Materials:

-

FP-Biotin labeled proteome from the previous protocol

-

Streptavidin-conjugated agarose (B213101) or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Triton X-100)

-

Elution buffer (e.g., SDS-PAGE loading buffer or a buffer containing high concentration of free biotin)

Procedure:

-

Incubate the FP-Biotin labeled proteome with streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

-

Discard the supernatant containing unlabeled proteins.

-

Wash the beads extensively with wash buffer (typically 3-5 times) to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using the chosen elution buffer. For mass spectrometry analysis, on-bead digestion with trypsin is often performed.[11]

Mass Spectrometry Analysis of Enriched Proteins

Following enrichment, the identities and quantities of the FP-Biotin labeled serine hydrolases are determined by mass spectrometry.

Procedure:

-

The enriched proteins are typically subjected to on-bead or in-solution tryptic digestion to generate peptides.

-

The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The acquired MS/MS spectra are searched against a protein database to identify the proteins.

-

Quantitative analysis can be performed using various methods, including label-free quantification or isotopic labeling techniques like SILAC.[7]

Visualizations

References

- 1. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 3. pnas.org [pnas.org]

- 4. BJOC - An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

FP-Biotin as a chemical probe for enzyme activity

An In-Depth Technical Guide to FP-Biotin as a Chemical Probe for Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fluorophosphonate-Biotin (FP-Biotin) as a powerful chemical probe for activity-based protein profiling (ABPP). We will delve into its mechanism of action, detail its application in studying the serine hydrolase enzyme family, provide comprehensive experimental protocols, and present quantitative data to facilitate its use in research and drug discovery.

Core Principle: Mechanism of Action

FP-Biotin is an activity-based probe designed to covalently modify the active site of specific enzyme classes. The probe consists of two key components: a reactive fluorophosphonate (FP) "warhead" and a biotin (B1667282) reporter tag. The FP group is an electrophilic moiety that forms a stable, covalent bond with the catalytic serine residue found within the active site of serine hydrolases. This reaction is mechanism-based, meaning the probe only labels enzymatically active proteins, as the enzyme's own catalytic machinery is required to activate the probe for covalent modification. Inactive enzymes or zymogens will not be labeled. The attached biotin tag, a small vitamin, allows for the subsequent detection or enrichment of the labeled proteins through its high-affinity interaction with avidin (B1170675) or streptavidin. While highly specific for serine hydrolases, some studies have noted that FP-biotin can also label hyper-reactive tyrosine residues in proteins that lack an active site serine.

Caption: Covalent labeling of an active serine hydrolase by an FP-Biotin probe.

Target Enzyme Family: Serine Hydrolases

The primary targets of FP-Biotin are the serine hydrolases, one of the largest and most diverse enzyme families known. This superfamily includes proteases, lipases, esterases, and amidases, which play critical roles in a vast array of physiological processes such as blood coagulation, inflammation, neurotransmission, and metabolism. Dysfunction in this enzyme class is linked to numerous diseases, including cancer, neurological disorders, and metabolic syndromes. The ability of FP-Biotin to report on the functional state of these enzymes, rather than just their abundance, makes it an invaluable tool for understanding their roles in health and disease and for identifying potential therapeutic targets.

Experimental Applications & Workflows

FP-Biotin is a cornerstone of Activity-Based Protein Profiling (ABPP), a chemoproteomic strategy used to assess enzyme function directly in complex biological systems like cell lysates and tissue homogenates.

General ABPP Workflow

The standard ABPP workflow using FP-Biotin involves incubating the probe with a proteome, separating the labeled proteins by SDS-PAGE, and detecting them via streptavidin blotting. For protein identification, labeled enzymes can be enriched using avidin-agarose beads followed by mass spectrometry.

Caption: General experimental workflow for Activity-Based Protein Profiling (ABPP) using FP-Biotin.

Competitive Profiling for Inhibitor Screening

FP-Biotin is highly effective for screening and characterizing enzyme inhibitors. In a competitive ABPP experiment, the proteome is pre-incubated with a potential inhibitor before the addition of FP-Biotin. If the compound binds to the active site of a serine hydrolase, it will block the subsequent labeling by FP-Biotin. This results in a decreased signal for that specific enzyme, which can be quantified to determine inhibitor potency and selectivity across the entire enzyme family.

Caption: Workflow for competitive ABPP to screen for enzyme inhibitors.

Quantitative Data Summary

The utility of FP-Biotin is supported by established experimental parameters and quantifiable performance metrics.

Table 1: Typical Experimental Parameters for FP-Biotin Labeling This table summarizes common conditions used for labeling serine hydrolases in complex proteomes.

| Parameter | Value | Source |

| FP-Biotin Concentration | 2 - 4 µM | |

| Protein Concentration | 1 mg/mL | |

| Incubation Time | 30 - 60 minutes | |

| Incubation Temperature | 25°C (Room Temperature) | |

| Reaction Buffer | Tris or PBS, pH ~7.4-8.0 |

Note: Buffers containing primary amines like Tris can interfere with certain downstream biotinylation kits but are commonly used for the initial FP-biotin labeling reaction.

Table 2: Performance of FP-Biotin in Quantitative Western Blotting A quantitative Western blotting method using FP-Biotin has been developed and validated, demonstrating high accuracy and precision.

| Metric | Value | Target Enzymes |

| Linearity (r²) | > 0.99 | Human Carboxylesterase 1, Butyrylcholinesterase, Porcine Liver Esterase |

| Concentration Range | 0.4 - 3.4 pmol/lane | Porcine Liver Esterase |

| Recovery (Accuracy) | 97.1 - 107.2% | Porcine Liver Esterase |

| RSD (Precision) | 5.56% | Porcine Liver Esterase |

Table 3: Comparative Enrichment of Serine Hydrolases Studies comparing different FP-based probes have highlighted the efficiency of FP-Biotin.

| Probe | Relative Enrichment | Notes | Source |

| FP-Biotin | Stronger | Showed better enrichment for most serine hydrolases compared to FP-desthiobiotin. | |

| FP-Desthiobiotin | Weaker | A viable alternative, but may identify fewer active enzymes. |

Detailed Experimental Protocols

The following protocols provide a starting point for utilizing FP-Biotin in your research. Optimization may be required depending on the specific sample and target enzymes.

Preparation of Tissue Homogenates

-

Excise tissues and immediately place them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Homogenize the tissue using a Dounce or mechanical homogenizer on ice.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to separate soluble (supernatant) and membrane (pellet) fractions.

-

Collect the supernatant (soluble proteome) and determine the protein concentration using a standard assay (e.g., BCA).

-

Adjust the protein concentration to 1 mg/mL with lysis buffer.

FP-Biotin Labeling Reaction

-

To a microcentrifuge tube, add 1 mg/mL of the protein sample (e.g., 100 µL).

-

Add FP-Biotin to a final concentration of 2 µM. Note: FP-Biotin is often stored in a solvent like ethanol (B145695) or CHCl₃; ensure the final solvent concentration is low and does not affect enzyme activity.

-

Incubate the reaction mixture for 30 minutes at 25°C.

-

Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating the sample at 80-85°C for 5 minutes.

Detection by Western Blot

-

Resolve the labeled proteins (10-20 µg per lane) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a streptavidin-HRP conjugate (or other streptavidin conjugate, e.g., fluorescent) diluted in blocking buffer according to the manufacturer's instructions.

-

Wash the membrane extensively with TBST.

-

Visualize the biotinylated proteins using an appropriate chemiluminescent or fluorescent substrate.

Enrichment for Mass Spectrometry Analysis

-

After the labeling reaction (Section 5.2), instead of quenching with loading buffer, add streptavidin-agarose beads to the mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.

-

Wash the beads several times with buffer (e.g., PBS with low detergent concentration) to remove non-specifically bound proteins.

-

Elute the bound proteins or perform on-bead tryptic digestion for subsequent analysis by LC-MS/MS to identify the labeled enzymes.

Unraveling the Specificity of FP-Biotin: A Technical Guide to a Powerful Chemical Proteomics Tool

For researchers, scientists, and drug development professionals, understanding the intricate interactions between small molecules and their protein targets is paramount. Fluorophosphonate-biotin (FP-Biotin), a cornerstone of activity-based protein profiling (ABPP), has emerged as an indispensable tool for the selective identification and quantification of active serine hydrolases within complex biological systems. This in-depth technical guide delves into the core principles governing FP-Biotin's selectivity, providing detailed experimental methodologies and quantitative insights to empower your research endeavors.

The Core Principle: Activity-Based Covalent Labeling

FP-Biotin is a chemical probe meticulously designed to target the serine hydrolase superfamily, a vast and functionally diverse class of enzymes implicated in a myriad of physiological and pathological processes.[1][2] Its remarkable selectivity stems from its mechanism of action: it forms a stable, covalent bond with the catalytic serine residue present in the active site of these enzymes.[3][4] This reaction is contingent upon the enzyme being in its functionally active conformation, allowing FP-Biotin to serve as a direct reporter of enzyme activity, rather than mere protein abundance.[1][5]

The probe itself is modular, consisting of three key components: a reactive fluorophosphonate (FP) "warhead" that targets the active site serine, a linker, and a biotin (B1667282) reporter tag.[6][7] The biotin tag facilitates the detection and enrichment of labeled proteins through its high-affinity interaction with avidin (B1170675) or streptavidin.[8][9] This elegant design enables a powerful workflow for identifying novel enzyme targets, profiling enzyme activity across different biological states, and screening for potent and selective inhibitors.[10][11]

Quantitative Analysis of FP-Biotin Labeling

The efficiency and specificity of FP-Biotin labeling are critical parameters in any ABPP experiment. The following tables summarize key quantitative data derived from various studies, providing a reference for experimental design.

| Parameter | Value | Source |

| FP-Biotin Concentration (in situ labeling) | 2 - 4 µM | [1][2] |

| Protein Concentration (lysate) | 1 µg/µL | [1][2] |

| Incubation Time | 15 - 60 min | [2][10] |

| Incubation Temperature | 25°C (Room Temperature) | [1][10] |

| Detection Limit | Sub-nanomolar concentrations of serine hydrolases | [1] |

| Stoichiometry of Binding | 1:1 (FP-Biotin to active enzyme) | [3] |

Caption: Recommended concentrations and conditions for FP-Biotin labeling experiments.

| Enzyme Class | Representative Examples | Labeled by FP-Biotin | Source |

| Proteases | Trypsin, Chymotrypsin, Kallikreins | Yes | [7][10] |

| Lipases | Hormone-sensitive lipase (B570770) (HSL), Adipose triglyceride lipase (ATGL) | Yes | [5] |

| Esterases | Carboxylesterases (CES), Butyrylcholinesterase | Yes | [3] |

| Amidases | Fatty acid amide hydrolase (FAAH) | Yes | [1] |

Caption: Major classes of serine hydrolases targeted by FP-Biotin.

Experimental Protocols: A Step-by-Step Guide

The successful application of FP-Biotin hinges on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Labeling of Serine Hydrolases in Cell Lysates or Tissue Homogenates

This protocol outlines the fundamental procedure for labeling active serine hydrolases with FP-Biotin.

Materials:

-

Cell or tissue lysate (prepared in a suitable buffer without primary amines, e.g., Tris-HCl)

-

FP-Biotin stock solution (e.g., in DMSO or ethanol)

-

2x SDS-PAGE loading buffer

Procedure:

-

Adjust the protein concentration of the lysate to 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[2]

-

Add FP-Biotin to the lysate to a final concentration of 2-4 µM.[1][2]

-

Incubate the reaction mixture for 30-60 minutes at room temperature (25°C).[1][10]

-

Quench the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Heat the sample at 95°C for 5 minutes to denature the proteins.

-

The labeled proteome is now ready for downstream analysis, such as SDS-PAGE and Western blotting.

In-Gel Fluorescence Scanning and Western Blotting for Labeled Protein Detection

This protocol describes the visualization of FP-Biotin labeled proteins.

Materials:

-

Labeled protein sample from Protocol 1

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

Resolve the labeled proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.[1]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Visualize the biotinylated proteins using a chemiluminescence imaging system.

Affinity Purification of FP-Biotin Labeled Proteins

This protocol details the enrichment of labeled proteins for subsequent identification by mass spectrometry.

Materials:

-

Labeled protein sample from Protocol 1

-

Streptavidin-agarose beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

-

Incubate the labeled proteome with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

-

PBS + 1% SDS

-

PBS + 6 M Urea

-

PBS

-

-

Elute the bound proteins by boiling the beads in 2x SDS-PAGE loading buffer.

-

The enriched proteins can then be resolved by SDS-PAGE and subjected to in-gel digestion for mass spectrometry analysis.

Visualizing the Workflow and Underlying Principles

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and relationships.

Caption: Mechanism of FP-Biotin labeling of an active serine hydrolase.

Caption: General experimental workflow for Activity-Based Protein Profiling (ABPP) using FP-Biotin.

Caption: Competitive ABPP to assess inhibitor selectivity and potency.

Conclusion: A Versatile Tool for Modern Drug Discovery

FP-Biotin has revolutionized the study of serine hydrolases, providing a powerful and versatile platform for functional proteomics.[10] Its ability to selectively target active enzymes in their native environment offers unparalleled insights into their biological roles and provides a direct means to assess the efficacy and selectivity of novel inhibitors.[12] By leveraging the detailed protocols and quantitative data presented in this guide, researchers can confidently employ FP-Biotin to accelerate their drug discovery and chemical biology programs. The continued application and development of such activity-based probes will undoubtedly continue to illuminate the complex enzymatic landscape of cellular signaling and disease.

References

- 1. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 4. セリンヒドロラーゼ活性部位プローブ | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activity-based proteomics - Wikipedia [en.wikipedia.org]

- 7. An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates [beilstein-journals.org]

- 11. Rapid Development of a Potent Photo-Triggered Inhibitor of the Serine Hydrolase RBBP9 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

FP-Biotin for Biomarker Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomic strategy for the functional analysis of enzymes in complex biological systems. This approach utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in native proteomes. Among the most widely used probes is the fluorophosphonate-biotin (FP-Biotin), a versatile tool for the discovery of biomarkers in various diseases. This technical guide provides an in-depth overview of the principles, experimental protocols, and data analysis associated with the use of FP-Biotin for biomarker discovery, with a focus on its application in studying serine hydrolases.

FP-Biotin is an activity-based probe designed to covalently modify the active site of serine hydrolases, a large and diverse class of enzymes implicated in numerous physiological and pathological processes, including inflammation, cancer, and neurological disorders.[1] The probe consists of two key components: a fluorophosphonate (FP) reactive group that forms a stable covalent bond with the catalytic serine residue of active hydrolases, and a biotin (B1667282) reporter tag that enables the subsequent detection, enrichment, and identification of the labeled enzymes.[2][3] This activity-dependent labeling allows for a direct readout of the functional state of these enzymes, offering a significant advantage over traditional proteomic approaches that measure total protein abundance.[1]

Mechanism of Action

The utility of FP-Biotin in biomarker discovery stems from its mechanism-based labeling of active enzymes. The fluorophosphonate moiety is an electrophilic "warhead" that mimics the transition state of substrate hydrolysis by serine hydrolases. This allows it to be specifically recognized and attacked by the nucleophilic serine residue within the enzyme's active site. The resulting reaction forms a stable, covalent phosphonyl-enzyme adduct, effectively and irreversibly inhibiting the enzyme.[4][5]

The biotin tag serves as a versatile handle for downstream applications. Following labeling, the biotinylated proteins can be detected by western blotting using streptavidin-horseradish peroxidase conjugates or enriched from complex proteomes using avidin (B1170675) or streptavidin affinity chromatography for subsequent identification and quantification by mass spectrometry.[1][2] This enrichment step is crucial for identifying low-abundance enzymes that may serve as disease-specific biomarkers.

Interestingly, while FP-Biotin primarily targets serine hydrolases, studies have shown that it can also covalently modify tyrosine residues in proteins that lack an active site serine.[6][7] This off-target reactivity, mediated by the activation of the tyrosine hydroxyl group by nearby residues, expands the potential scope of FP-Biotin for identifying novel protein targets and biomarkers beyond the serine hydrolase family.[6]

Experimental Workflow for Biomarker Discovery using FP-Biotin

The overall workflow for biomarker discovery using FP-Biotin involves several key steps, from sample preparation to data analysis. A generalized experimental workflow is depicted below.

Caption: Experimental workflow for FP-Biotin-based biomarker discovery.

Detailed Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful FP-Biotin labeling and subsequent analysis. The goal is to obtain a soluble proteome fraction with preserved enzyme activity.

a. Tissue Homogenization:

-

Excise fresh or frozen tissue and place it in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.32 M sucrose).[1]

-

Homogenize the tissue using a Dounce homogenizer on ice.

-

Centrifuge the homogenate sequentially at 1,100 x g for 5 minutes, 22,000 x g for 30 minutes, and 105,000 x g for 60 minutes at 4°C to pellet cellular debris, organelles, and membranes, respectively.[1]

-

Collect the final supernatant, which represents the soluble proteome fraction.

-

Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay). Adjust the protein concentration to 1 mg/mL with homogenization buffer.[1]

b. Cell Lysis:

-

Harvest cultured cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing protease inhibitors).

-

Lyse the cells by sonication or by passing them through a narrow-gauge needle on ice.

-

Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C to pellet insoluble material.

-

Collect the supernatant (soluble proteome) and determine the protein concentration. Adjust the concentration to 1 mg/mL.

FP-Biotin Labeling

a. Standard Labeling Protocol:

-

For each labeling reaction, aliquot 49 µL of the 1 mg/mL proteome sample into a microcentrifuge tube.[2]

-

Prepare a 50X stock solution of FP-Biotin (e.g., 50 µM in DMSO or ethanol).[2]

-

Add 1 µL of the 50X FP-Biotin stock solution to the proteome sample for a final concentration of 1 µM. For control samples, add 1 µL of the vehicle (DMSO or ethanol).[2]

-

Vortex the samples and incubate for 1 hour at room temperature or 37°C.[2]

-

Quench the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.[2]

b. Competitive ABPP for Target Engagement:

-

Pre-incubate the proteome sample with a competitive inhibitor (e.g., a drug candidate) at various concentrations for 30 minutes at room temperature.

-

Add FP-Biotin to a final concentration of 1 µM and incubate for 1 hour at room temperature.

-

Quench the reaction and proceed with downstream analysis to assess the displacement of FP-Biotin by the competitor.

Enrichment of Biotinylated Proteins

-

Following FP-Biotin labeling (without quenching), add streptavidin-agarose beads to the proteome sample.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

-

Pellet the beads by centrifugation and wash them extensively with a series of buffers (e.g., high salt, low salt, and no salt buffers) to remove non-specifically bound proteins.

Analysis of Labeled Proteins

a. SDS-PAGE and Western Blotting:

-

Resolve the quenched, labeled proteome samples on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Detect the biotinylated proteins using a chemiluminescent substrate.

b. Mass Spectrometry Analysis:

-

After enrichment, perform on-bead digestion of the captured proteins with trypsin overnight at 37°C.

-

Collect the resulting peptides and desalt them using a C18 StageTip.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

-

Identify and quantify the labeled proteins using a proteomics data analysis pipeline (e.g., MaxQuant, Proteome Discoverer).

Quantitative Data Summary

The following tables summarize key quantitative parameters for FP-Biotin-based experiments.

Table 1: Sample Preparation and Labeling Conditions

| Parameter | Value | Reference |

| Tissue Homogenization Buffer | 50 mM Tris-HCl, pH 8.0, 0.32 M sucrose | [1] |

| Proteome Concentration | 1 mg/mL | [1][2] |

| FP-Biotin Stock Concentration | 50 µM (50X) | [2] |

| Final FP-Biotin Concentration | 1 µM | [2] |

| Labeling Incubation Time | 1 hour | [2] |

| Labeling Incubation Temperature | Room Temperature or 37°C | [2] |

Table 2: Mass Spectrometry Parameters (Example)

| Parameter | Value | Reference |

| Mass Spectrometer | Thermo LTQ Orbitrap | [3] |

| LC System | EASY nano LC1200 | [3] |

| Column Temperature | 35°C | [3] |

| Flow Rate | 250 nL/min | [3] |

| MS Resolution | 60,000 | N/A |

| MS/MS Resolution | 15,000 | N/A |

| Collision Energy | Normalized Collision Energy (NCE) of 27 | N/A |

Applications in Disease Biomarker Discovery

FP-Biotin-based ABPP has been instrumental in identifying novel biomarkers in a range of diseases, including cancer and neurological disorders.

Cancer

The altered activity of serine hydrolases is a hallmark of many cancers, playing roles in tumor progression, metastasis, and angiogenesis. FP-Biotin profiling of cancer cell lines and patient tissues has led to the identification of several potential biomarkers. For instance, the overexpression and hyperactivity of certain proteases and lipases have been linked to specific cancer types. These enzymes can serve as diagnostic markers or as targets for therapeutic intervention. The biotin receptors themselves are often overexpressed in cancer cells, making biotin-conjugated probes and drugs a promising avenue for targeted cancer therapy.[8][9]

A hypothetical signaling pathway involving a newly discovered cancer biomarker is illustrated below.

Caption: Hypothetical signaling pathway involving a biomarker discovered by FP-Biotin.

Neurological Disorders

Dysregulation of serine hydrolase activity is also implicated in the pathogenesis of various neurological disorders. For example, altered brain enzyme activity has been observed in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. FP-Biotin profiling of brain tissue and cerebrospinal fluid (CSF) can reveal changes in enzyme activity that correlate with disease progression.[10] Furthermore, biotin metabolism itself has been linked to neurological health, and deficits in biotin have been associated with certain neurological conditions.[11][12][13] This highlights the potential of FP-Biotin not only for discovering enzyme-based biomarkers but also for probing the broader metabolic landscape of neurological diseases.

Conclusion

FP-Biotin is a powerful and versatile tool for the discovery of enzyme-based biomarkers in a wide range of diseases. Its ability to report on the functional state of enzymes in their native environment provides a unique advantage over traditional proteomic methods. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers seeking to employ FP-Biotin in their own biomarker discovery efforts. As our understanding of the roles of enzymes in disease continues to grow, the application of activity-based probes like FP-Biotin will undoubtedly play an increasingly important role in the development of new diagnostic and therapeutic strategies.

References

- 1. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]

- 4. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. Covalent binding of the organophosphorus agent FP-biotin to tyrosine in eight proteins that have no active site serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalent binding of the organophosphorus agent FP-biotin to tyrosine in eight proteins that have no active site serine. | Semantic Scholar [semanticscholar.org]

- 8. Probing biotin receptors in cancer cells with rationally designed fluorogenic squaraine dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cerebrospinal fluid levels of biotin in various neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biotin rescues mitochondrial dysfunction and neurotoxicity in a tauopathy model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biotin Homeostasis and Human Disorders: Recent Findings and Perspectives | MDPI [mdpi.com]

- 13. Biotin in metabolism, gene expression, and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Activity-Based Probes for Hydrolases: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core principles, design, application, and experimental methodologies of activity-based probes for the study of hydrolase enzymes.

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology for the functional study of enzymes in complex biological systems.[1][2] This approach utilizes activity-based probes (ABPs), which are small molecule tools designed to covalently label the active site of specific enzymes.[3] This guide provides a comprehensive technical overview of ABPs specifically tailored for the hydrolase superfamily, offering insights for researchers, scientists, and professionals involved in drug development. By directly measuring enzymatic activity, ABPP provides a more accurate picture of an enzyme's functional state than traditional methods that measure protein abundance.[2]

Core Principles of Activity-Based Probes

Activity-based probes are meticulously designed chemical structures that typically consist of three key components: a reactive group (or "warhead"), a linker, and a reporter tag.[3] The reactive group is an electrophilic moiety that forms a stable, covalent bond with a nucleophilic residue in the active site of the target enzyme.[4] For serine hydrolases, this is typically the catalytic serine residue.[5] The linker element connects the reactive group to the reporter tag and can be modified to influence the probe's solubility and cell permeability.[6] The reporter tag enables the detection and identification of probe-labeled enzymes and can be a fluorophore for in-gel visualization or an affinity handle like biotin (B1667282) for enrichment and subsequent mass spectrometry-based identification.[3][4]

A key feature of ABPs is their activity-dependent labeling; they only react with catalytically active enzymes.[7] This is because the conformation of the active site in an active enzyme is primed for catalysis, making the nucleophilic residue more reactive towards the probe's warhead. Inactive enzymes or zymogens are not labeled, providing a direct readout of the functional enzyme population.[8]

Design and Mechanism of Action

The design of effective ABPs for hydrolases hinges on the careful selection of the reactive group. For serine hydrolases, fluorophosphonates (FPs) are a widely used class of warheads due to their broad reactivity and ability to form a stable covalent bond with the active site serine.[7][9] Phenyl phosphonates have also been developed as alternatives, offering advantages in terms of ease of synthesis and tunable reactivity.[10][11]

The general mechanism of action for a fluorophosphonate-based ABP targeting a serine hydrolase involves the nucleophilic attack of the activated serine residue on the phosphorus atom of the probe. This results in the displacement of the fluoride (B91410) leaving group and the formation of a stable phosphonate (B1237965) ester linkage between the probe and the enzyme.

Figure 1: General mechanism of an activity-based probe targeting a hydrolase.

Applications in Drug Discovery and Development

Activity-based protein profiling has become an indispensable tool in modern drug discovery, offering several advantages over traditional screening methods.[12]

Target Identification and Validation: ABPP can be used to identify the protein targets of small molecule inhibitors.[13] In a competitive ABPP experiment, a biological sample is pre-incubated with a potential inhibitor before the addition of an ABP. If the inhibitor binds to the active site of a target enzyme, it will block the binding of the ABP, resulting in a decrease in the signal from the reporter tag.[8] This allows for the rapid identification of on- and off-targets of a drug candidate in a complex proteome.

Inhibitor Screening and Potency Determination: Competitive ABPP can be adapted for high-throughput screening to discover novel enzyme inhibitors.[8] By measuring the displacement of a fluorescently tagged ABP, the potency (e.g., IC50) of inhibitor candidates can be determined.[14] This approach provides a direct measure of an inhibitor's ability to engage its target in a native biological context.

Biomarker Discovery: By comparing the ABP labeling profiles of healthy and diseased tissues, researchers can identify enzymes with altered activity levels that may serve as biomarkers for disease diagnosis or prognosis.[2][15]

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the utility of different ABPs for profiling serine hydrolases.

| Probe Type | Reporter Tag | Number of Serine Hydrolases Identified (Mouse Brain Lysate) | Reference |

| Fluorophosphonate (FP) | Desthiobiotin | >50 | [9] |

| Phenyl Phosphonate (Probe 3) | Azide | 45 | [10] |

| Phenyl Phosphonate (Probe 4) | Azide | 58 | [10] |

| Phenyl Phosphonate (Probe 5) | Azide | 62 | [10] |

Table 1: Comparison of different activity-based probes for serine hydrolase profiling in mouse brain lysate. This table showcases the number of identified serine hydrolases using various probes, demonstrating the impact of probe design on target enrichment.

| Inhibitor | Target Enzyme | IC50 (nM) | Assay Type | Reference |

| Compound 1 | LYPLA2 | 150 | Competitive ABPP | [16] |

| Compound 21 | LYPLA1 | 80 | Competitive ABPP | [16] |

| Bortezomib | Proteasome β-subunits | Varies by subunit | Competitive ABPP | [4] |

Table 2: IC50 values of inhibitors determined by competitive ABPP. This table provides examples of how competitive ABPP is used to quantify the potency of small molecule inhibitors against their target enzymes.

Experimental Protocols

This section provides detailed methodologies for key experiments using activity-based probes for hydrolases.

Protocol 1: Gel-Based Activity-Based Protein Profiling (ABPP)

This protocol describes the use of a fluorescently tagged ABP to visualize active hydrolases in a complex proteome.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Activity-based probe with a fluorescent reporter tag (e.g., TAMRA-FP)[9]

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Prepare the biological sample and determine the protein concentration.

-

Incubate the proteome (typically 50 µg of protein) with the fluorescent ABP (final concentration of 1 µM) for 30 minutes at room temperature.

-

Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the reporter tag.

Figure 2: Experimental workflow for gel-based ABPP.

Protocol 2: Mass Spectrometry-Based ABPP for Target Identification

This protocol outlines the procedure for identifying ABP-labeled enzymes using a biotinylated probe and mass spectrometry.

Materials:

-

Biological sample

-

Biotinylated ABP (e.g., FP-Biotin)[7]

-

Streptavidin-agarose beads

-

Trypsin

-

LC-MS/MS instrumentation

Procedure:

-

Label the proteome with the biotinylated ABP as described in Protocol 1.

-

Denature the proteins and enrich the biotin-labeled proteins using streptavidin-agarose beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Perform on-bead tryptic digestion to release the peptides of the captured proteins.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the labeled proteins by searching the acquired MS/MS data against a protein database.

Protocol 3: Competitive ABPP for Inhibitor Selectivity Profiling

This protocol details the method for assessing the selectivity of a small molecule inhibitor across the hydrolase superfamily.

Materials:

-

Biological sample

-

Inhibitor of interest

-

Fluorescently tagged ABP

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Prepare a series of proteome samples.

-

Pre-incubate each sample with a different concentration of the inhibitor for 30 minutes at room temperature. A vehicle-only control should be included.

-

Add the fluorescent ABP to each sample and incubate for an additional 30 minutes.

-

Analyze the samples by gel-based ABPP as described in Protocol 1.

-

A decrease in the fluorescence intensity of a protein band in the inhibitor-treated samples compared to the control indicates that the inhibitor is binding to that enzyme.

Figure 3: Logical relationship in a competitive ABPP experiment.

References

- 1. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Short synthesis of a broadly Reactive, cell permeable serine hydrolase Fluorophosphonate-Alkyne probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and Evaluation of New Activity-Based Probes for Serine Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 13. Target identification with quantitative activity based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases [frontiersin.org]

- 15. Activity based protein profiling to detect serine hydrolase alterations in virus infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FP-Biotin Western Blotting of Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Fluorophosphonate-Biotin (FP-Biotin) probes for the activity-based protein profiling (ABPP) of serine hydrolases in cell lysates via western blotting. This technique allows for the specific detection of active serine hydrolases, providing insights into their functional state which is crucial for drug development and biological research.

Introduction

Serine hydrolases represent one of the largest and most diverse enzyme families in eukaryotes, playing critical roles in various physiological processes.[1][2] Dysregulation of their activity is implicated in numerous diseases, making them attractive therapeutic targets. FP-Biotin is an activity-based probe that covalently modifies the active-site serine of these enzymes.[1][2][3] This specific labeling of active enzymes allows for their detection and quantification in complex biological samples like cell lysates.[1][3][4] The biotin (B1667282) tag enables subsequent detection by western blotting using streptavidin conjugates.[5][6] This method is invaluable for profiling enzyme activity, screening for inhibitors, and identifying new drug targets.[1][3]

Principle of the Method

The FP-Biotin probe consists of a fluorophosphonate (FP) reactive group linked to a biotin tag.[3][7][8] The FP group forms a stable, covalent bond with the catalytic serine residue found in the active site of serine hydrolases.[1][2] This reaction is activity-dependent, meaning the probe only labels functionally active enzymes.[5] Following the labeling reaction, the proteome is separated by SDS-PAGE, transferred to a membrane, and the biotinylated proteins are detected using a streptavidin-horseradish peroxidase (HRP) conjugate and chemiluminescence.

Experimental Protocols

This section provides a detailed step-by-step protocol for performing an FP-Biotin western blot experiment on cell lysates.

Preparation of Cell Lysates

Proper preparation of cell lysates is critical for preserving the activity of serine hydrolases.

-

Harvesting Cells:

-

For adherent cells, wash with ice-cold PBS, then detach by scraping. Avoid using trypsin as it is a serine hydrolase.

-

For suspension cells, pellet by centrifugation.

-

-

Lysis:

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., Tris-HCl pH 8.0) at a concentration of approximately 2x10⁶ to 1x10⁷ cells/mL.

-

It is recommended to add protease inhibitors, but be mindful that some cocktails may inhibit serine hydrolases.

-

Lyse the cells by sonication on ice (e.g., 3-4 cycles of 10-15 seconds).[9][10]

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Labeling of Serine Hydrolases with FP-Biotin

This step involves the incubation of the cell lysate with the FP-Biotin probe.

-

Reaction Setup:

-

Incubation:

-

Quenching the Reaction:

SDS-PAGE and Protein Transfer

The labeled proteins are then separated by size and transferred to a membrane.

-

SDS-PAGE:

-

Protein Transfer:

Western Blotting and Detection

The biotinylated proteins are detected using a streptavidin-HRP conjugate.

-

Blocking:

-

Streptavidin-HRP Incubation:

-

Washing:

-

Detection:

-

Incubate the membrane with a chemiluminescent HRP substrate.

-

Capture the chemiluminescent signal using an appropriate imaging system (e.g., CCD camera or X-ray film).

-

Data Presentation

The following tables summarize key quantitative parameters for the FP-Biotin western blot protocol.

| Parameter | Recommended Range/Value | Source |

| Cell Lysate Preparation | ||

| Cell Density for Lysis | 2x10⁶ - 1x10⁷ cells/mL | |

| FP-Biotin Labeling | ||

| Protein Concentration | 1 µg/µL | [5] |

| FP-Biotin Concentration | 2 - 20 µM | [5][11] |

| Incubation Temperature | 25°C (Room Temperature) | [5][11] |

| Incubation Time | 30 minutes - 14 hours | [5][11] |

| SDS-PAGE & Western Blot | ||

| Protein Load per Lane | 10 - 40 µg | [5][11] |

| Blocking Solution | 3-5% nonfat dry milk or BSA in TBST | [5][9] |

| Streptavidin-HRP Dilution | 1:1,000 - 1:15,000 | [5][12] |

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of FP-Biotin labeling and the experimental workflow.

Caption: Mechanism of FP-Biotin labeling of an active serine hydrolase.

Caption: Experimental workflow for FP-Biotin western blotting.

References

- 1. Thermo Scientific ActivX Desthiobiotin-FP Serine Hydrolase Probe PROMO Thermo Scientific™ ActivX™ Desthiobiotin-FP Serine Hydrolase Probe | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 3. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - US [thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Activity-based protein profiling: The serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine Hydrolase Active-Site Probes | Thermo Fisher Scientific - US [thermofisher.com]

- 7. An improved synthesis of a fluorophosphonate–polyethylene glycol–biotin probe and its use against competitive substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CST | Cell Signaling Technology [cellsignal.com]

- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 11. Development of Single‐Molecule Enzyme Activity Assay for Serine Hydrolases Using Activity‐Based Protein Labeling Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fortislife.com [fortislife.com]

Application Notes and Protocols for Mass Spectrometry Sample Preparation with FP-Biotin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing fluorophosphonate-biotin (FP-Biotin) probes for the enrichment and identification of active serine hydrolases in complex biological samples using mass spectrometry. The protocols detailed below are designed for robust and reproducible sample preparation for activity-based protein profiling (ABPP).

Introduction to FP-Biotin in Activity-Based Protein Profiling

Fluorophosphonate-biotin (FP-Biotin) is a powerful chemical probe used in activity-based protein profiling (ABPP), a chemoproteomic strategy to study enzyme function directly in native biological systems.[1][2] FP-Biotin contains a fluorophosphonate (FP) "warhead" that covalently modifies the active-site serine residue of active serine hydrolases, and a biotin (B1667282) reporter tag for the enrichment of labeled proteins.[3][4] This approach allows for the selective identification and quantification of the functionally active sub-proteome of serine hydrolases, providing valuable insights into their roles in health and disease. Serine hydrolases are a large and diverse class of enzymes involved in numerous physiological processes, including digestion, blood coagulation, inflammation, and neurotransmission, making them attractive targets for drug development.[5]

Principle of the Method

The experimental workflow for FP-Biotin-based ABPP involves three main stages:

-

Labeling: The FP-Biotin probe is incubated with a complex proteome (e.g., cell lysate, tissue homogenate) to allow for the covalent labeling of active serine hydrolases.

-

Enrichment: The biotinylated proteins are selectively captured and enriched from the complex mixture using avidin (B1170675) or streptavidin affinity chromatography.

-

Analysis: The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the active serine hydrolases.

Data Presentation

Quantitative Analysis of Serine Hydrolase Identification

The following table summarizes the number of serine hydrolases identified in different mouse tissue extracts using a desthiobiotin-FP probe and mass spectrometry analysis. This data highlights the utility of FP probes in profiling the activity of this enzyme superfamily across various tissues.

| Serine Hydrolase Family | Number Identified in Mouse Brain | Number Identified in Mouse Liver |

| Hydrolases | 10 | 8 |

| Esterases | 6 | 7 |

| Lipases | 5 | 4 |

| Peptidases | 4 | 6 |

| Other | 4 | 5 |

| Total | 29 | 30 |

Data adapted from Thermo Fisher Scientific technical literature.[6]

Comparison of FP-Biotin Probe Enrichment

A study comparing the enrichment of serine hydrolases using FP-biotin and FP-desthiobiotin probes demonstrated that the FP-biotin probe provides stronger enrichment for most serine hydrolases.[7] The MS1 peak area was used for semi-quantitative comparison.

| Enzyme | Gene Name | Function | Relative Enrichment (FP-Biotin vs. FP-Desthiobiotin) |

| Carboxylesterase 1 | CES1 | Esterase | Higher with FP-Biotin |

| Lysophospholipase 1 | LYPLA1 | Lipase | Higher with FP-Biotin |

| Palmitoyl-protein thioesterase 1 | PPT1 | Thioesterase | Higher with FP-Biotin |

| Acyl-CoA thioesterase 7 | ACOT7 | Thioesterase | Higher with FP-Biotin |

| Patatin-like phospholipase domain-containing protein 7 | PNPLA7 | Lipase | Higher with FP-Biotin |

This table is a qualitative summary based on the findings that FP-biotin shows stronger enrichment.[7]

Experimental Protocols

Protocol 1: Labeling of Active Serine Hydrolases with FP-Biotin

This protocol describes the labeling of active serine hydrolases in a complex biological sample with FP-Biotin.

Materials:

-

FP-Biotin probe (stock solution in DMSO)

-

Proteome sample (e.g., cell lysate, tissue homogenate) at 1-2 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Microcentrifuge tubes

Procedure:

-

Thaw the proteome sample on ice.

-

To 1 mg of the protein sample in a microcentrifuge tube, add the FP-Biotin stock solution to a final concentration of 2-5 µM.

-

As a negative control, pre-heat a separate aliquot of the proteome sample at 95°C for 10 minutes to denature the enzymes before adding the FP-Biotin probe.

-

Incubate the reactions at 37°C for 1 hour with gentle agitation.[1]

-

The labeled proteome is now ready for enrichment.

Protocol 2: Enrichment of FP-Biotin Labeled Proteins

This protocol details the enrichment of biotinylated proteins using streptavidin-agarose beads.

Materials:

-

FP-Biotin labeled proteome from Protocol 1

-

Streptavidin-agarose beads (slurry)

-